

"physicochemical properties of [C6DMIM][Cl]"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Hexyl-2,3-dimethylimidazolium chloride
Cat. No.:	B1585661

[Get Quote](#)

<_ A Technical Guide to the Physicochemical Properties of 1-hexyl-3,5-dimethylimidazolium Chloride ([C6DMIM][Cl])

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ionic liquids (ILs) are emerging as highly versatile components in pharmaceutical sciences, capable of addressing significant challenges in drug delivery and formulation. [1]. Among these, 1-hexyl-3,5-dimethylimidazolium chloride, abbreviated as [C6DMIM][Cl], presents a unique profile of tunable physicochemical properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of [C6DMIM][Cl], offering both foundational data and the experimental causality essential for its application. We will explore its synthesis, density, viscosity, conductivity, and thermal stability, contextualizing these properties within the landscape of drug development. The aim is to equip researchers and formulation scientists with the authoritative data and procedural knowledge required to effectively harness [C6DMIM][Cl] in advanced pharmaceutical applications.

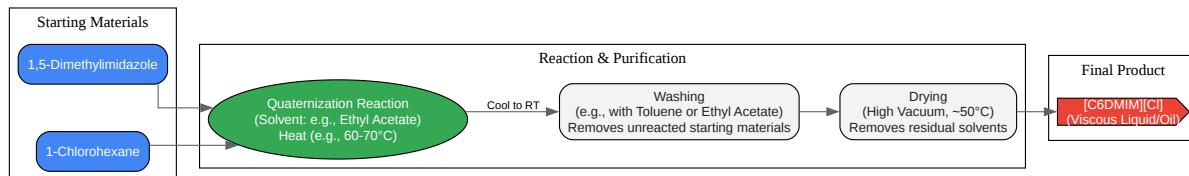
Introduction: The Role of Imidazolium ILs in Pharmaceutical Development

Ionic liquids are organic salts that are liquid below 100°C, and their unique properties like low volatility, high thermal stability, and excellent solvation power make them attractive for various applications. [3]. Imidazolium-based ILs, in particular, have been extensively investigated for

their potential in drug delivery systems. [1, 2]. Their ability to enhance drug solubility, improve permeability across biological membranes, and stabilize biomacromolecules positions them as powerful tools in overcoming formulation hurdles. [1, 3].

[C6DMIM][Cl] belongs to this promising class of materials. Its structure, featuring a 1-hexyl chain and two methyl groups on the imidazolium ring, provides a balance of hydrophobicity and hydrophilicity that can be advantageous in solubilizing a wide range of active pharmaceutical ingredients (APIs). Understanding the fundamental physicochemical properties of [C6DMIM][Cl] is paramount to predicting its behavior in complex biological and chemical systems, thereby enabling rational design of drug delivery vehicles. [7].

Molecular Identity and Synthesis


A foundational understanding of a material begins with its molecular structure and a reliable method for its synthesis and purification.

Molecular Structure:

- Chemical Name: 1-hexyl-3,5-dimethylimidazolium chloride
- Abbreviation: [C6DMIM][Cl]
- CAS Number: 171058-17-6 [9]
- Molecular Formula: $C_{10}H_{19}ClN_2$ [9]
- Molecular Weight: 202.72 g/mol [9]
- Structure: An imidazolium cation with a hexyl group at the N1 position and methyl groups at the C3 and C5 positions, paired with a chloride anion.

Synthetic Pathway

The synthesis of [C6DMIM][Cl] is typically achieved through a quaternization reaction, a type of N-alkylation. This involves the reaction of a substituted imidazole with an alkyl halide.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of [C6DMIM][Cl].

Experimental Protocol: Synthesis of [C6DMIM][Cl]

This protocol is based on established methods for the synthesis of imidazolium-based ionic liquids. [6].

A. Materials and Setup:

- Reactants: 1,5-dimethylimidazole and 1-chlorohexane. It is crucial to use high-purity, dry starting materials. [6].
- Solvent: Dry ethyl acetate.
- Apparatus: A two-necked round-bottomed flask, condenser, dropping funnel, magnetic stirrer, and a nitrogen/argon inlet for maintaining an inert atmosphere. All glassware must be oven-dried prior to use. [6].

B. Procedure:

- Charge the round-bottomed flask with 1,5-dimethylimidazole and dry ethyl acetate under an inert atmosphere.
- Cool the mixture in an ice bath.

- Add 1-chlorohexane dropwise from the dropping funnel with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to 60-70°C and maintain for several days. Lower reaction temperatures, while requiring longer times, often yield a purer, less colored product. [6].
- Monitor the reaction progress (e.g., by ^1H NMR) until completion.

C. Purification:

- Cool the reaction mixture to room temperature. The ionic liquid will typically form a separate, denser layer.
- Decant the upper solvent layer.
- Wash the viscous ionic liquid layer multiple times with a non-polar solvent like toluene or fresh ethyl acetate to remove any unreacted starting materials. [6].
- Dry the final product under high vacuum at an elevated temperature (e.g., 50°C) to remove all volatile components. The final product should be a clear, viscous liquid. [6].

Core Physicochemical Properties

The utility of [C6DMIM][Cl] in any application is dictated by its physical properties. The following sections detail these key characteristics.

Density

Density is a fundamental property that influences volumetric calculations for formulation and can provide insights into the packing efficiency of the ions. [16].

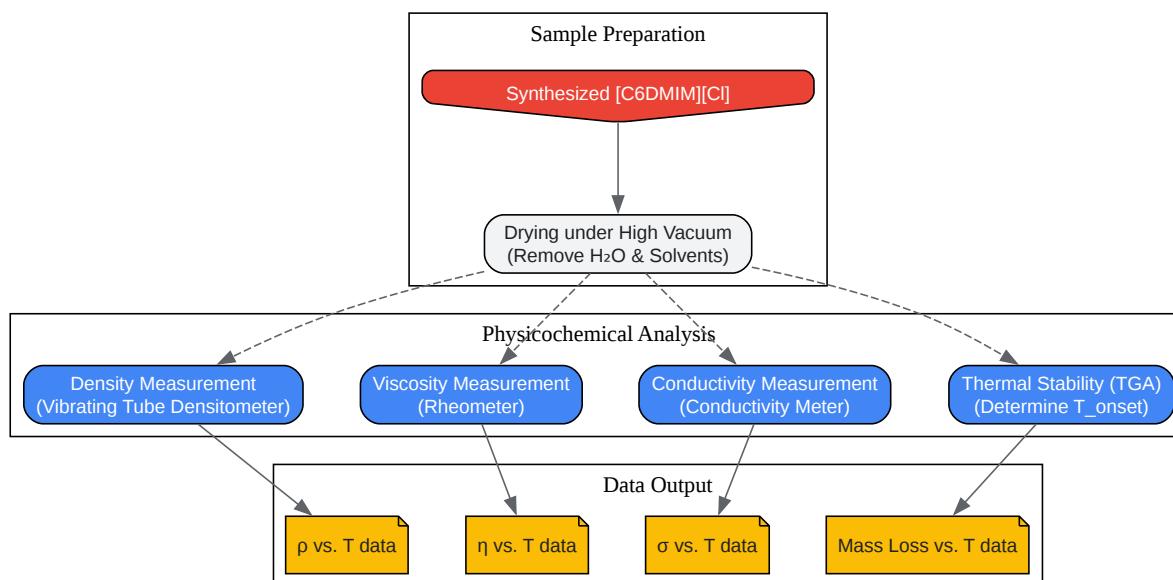
Typical Value: The density of 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl, a closely related isomer) is reported as 1.04 g/cm³ at 26°C. [4]. It is expected that [C6DMIM][Cl] will have a similar density. Density in ionic liquids generally decreases with increasing temperature and with an increase in the length of the alkyl chain on the cation. [19, 29].

Experimental Protocol: Density Measurement A vibrating tube densimeter is the standard for accurate and precise density measurements of liquids.

- **Calibration:** Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, over the desired temperature range.
- **Sample Preparation:** Ensure the IL sample is free of solvents and absorbed water by drying it under high vacuum.
- **Measurement:** Inject the IL into the oscillating U-tube of the densimeter. The instrument measures the oscillation period, which is directly related to the density of the sample.
- **Temperature Control:** Perform measurements across a range of temperatures (e.g., 293.15 K to 353.15 K) to determine the coefficient of thermal expansion. [13].
- **Data Validation:** Repeat measurements at each temperature until a stable reading with low standard deviation is achieved.

Viscosity

Viscosity is a critical parameter for drug delivery applications, affecting processes such as mixing, dissolution rates of APIs, and injectability of formulations. [19]. Imidazolium-based ILs can have significantly higher viscosities than traditional solvents.


Typical Value: For the isomer [C₆mim]Cl, a viscosity of 3302 cP (mPa·s) at 35°C has been reported. [4]. It is important to note that viscosity is highly sensitive to impurities, especially water, which can cause a significant decrease. [18]. Viscosity increases with the length of the cation's alkyl chain and decreases sharply with increasing temperature. [19].

Experimental Protocol: Viscosity Measurement A cone-and-plate or parallel-plate rheometer is ideal for measuring the viscosity of ionic liquids, especially for studying shear rate dependence.

- **Calibration:** Calibrate the rheometer using standard viscosity fluids.
- **Sample Loading:** Place a small, precise volume of the dried IL onto the lower plate.
- **Temperature Equilibration:** Allow the sample to reach thermal equilibrium at the set temperature. A solvent trap is often used to prevent moisture uptake at elevated

temperatures.

- Shear Rate Sweep: Perform a shear rate sweep to determine if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian. Most simple ionic liquids are Newtonian. [19].
- Temperature Ramp: Measure viscosity at various temperatures to understand its temperature dependence, which can often be fitted to the Vogel-Fulcher-Tamman (VFT) equation. [19].

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of [C6DMIM][Cl].

Electrical Conductivity

Electrical conductivity in ionic liquids is governed by the mobility of the constituent ions. It is an important property for electrochemical applications and can also provide insight into the ion association within the liquid.

Typical Value: The conductivity of [C₆mim]Cl is reported to be 0.08 mS/cm at 20°C. [4]. Conductivity is inversely related to viscosity; as temperature increases, viscosity decreases, and conductivity increases due to higher ion mobility. [16]. Studies on [C₆mim]Cl in various solvents show how conductivity changes with concentration and temperature, which is crucial for formulation design. [5, 17].

Experimental Protocol: Conductivity Measurement

- **Calibration:** Calibrate the conductivity probe using standard potassium chloride solutions of known concentrations.
- **Sample Preparation:** Use the dried IL.
- **Measurement:** Immerse the probe in the IL sample, ensuring no air bubbles are trapped between the electrodes.
- **Temperature Control:** Use a jacketed beaker or a temperature-controlled cell to measure conductivity across a range of temperatures (e.g., 283.15 K to 313.15 K). [5].

Thermal Stability

The thermal stability of an IL determines the upper temperature limit for its storage and application, which is critical for processes like melt-extrusion or heat sterilization in drug product manufacturing.

Typical Value: The decomposition temperature of an IL is highly dependent on the nature of its cation and anion. [22]. For imidazolium chlorides, the decomposition temperature tends to decrease with increasing alkyl chain length. [16]. Long-term isothermal studies using Thermogravimetric Analysis (TGA) are crucial, as they reveal that ILs can exhibit decomposition at temperatures significantly lower than the onset decomposition temperature (T_{onset}) determined from rapid heating scans. [10, 23].

Experimental Protocol: Thermogravimetric Analysis (TGA)

- Instrument Setup: Use a calibrated TGA instrument.
- Sample Preparation: Place a small, accurately weighed sample (10-20 mg) into the TGA pan. [23].
- Ramped TGA (Short-term stability):
 - Heat the sample under an inert nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) up to a high temperature (e.g., 600-700°C). [23, 24].
 - Determine the onset temperature of decomposition (T_{onset}), typically defined as the temperature at which 5% or 10% mass loss occurs.
- Isothermal TGA (Long-term stability):
 - Heat the sample to a specific temperature below T_{onset} and hold it for an extended period (e.g., 10 hours). [10, 23].
 - Repeat at several temperatures to determine the rate of mass loss as a function of temperature. This provides a more realistic assessment of the IL's stability under prolonged processing conditions.

Data Summary

The following table summarizes the key physicochemical properties of 1-hexyl-3-methylimidazolium chloride ([C6mim]Cl), which serves as a close structural analog for [C6DMIM][Cl]. These values provide a reliable baseline for researchers.

Property	Value	Temperature (°C)	Reference
Molecular Weight	202.72 g/mol	N/A	[9]
Density (ρ)	1.04 g/cm ³	26	[4]
Viscosity (η)	3302 cP (mPa·s)	35	[4]
Conductivity (σ)	0.08 mS/cm	20	[4]
Melting Point	-3 °C	N/A	[4]

Conclusion and Application Outlook

1-hexyl-3,5-dimethylimidazolium chloride is an ionic liquid with a set of physicochemical properties that make it a compelling candidate for advanced pharmaceutical formulations. Its character as a viscous, conductive liquid with moderate thermal stability allows for its use in a variety of applications, from serving as a solvent for poorly soluble APIs to acting as a functional excipient in controlled-release systems. [2, 7]. The data and protocols presented in this guide provide the necessary foundation for scientists to confidently incorporate [C6DMIM][Cl] into their research and development pipelines. A thorough understanding of its density, viscosity, and thermal behavior is not merely academic; it is the cornerstone of predictable, reproducible, and ultimately successful formulation design. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the rational application of well-characterized ionic liquids like [C6DMIM][Cl] will undoubtedly play a crucial role. [1].

References

- Title: Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies | ACS Omega. Source: ACS Omega.
- Title: Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC - NIH. Source: National Institutes of Health.
- Title: Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. Source: Journal of Pharmacy & Pharmaceutical Sciences.
- Title: 1-Hexyl-3-methylimidazolium chloride, >98% | IoLiTec. Source: IoLiTec Ionic Liquids Technologies.
- Title: Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Source: MDPI.
- Title: Synthesis of 1-Hexyl-3-methylimidazolium Chloride - ChemSpider Synthetic Pages. Source: ChemSpider.
- Title: Ionic Liquids in Drug Delivery. Source: MDPI.
- Title: 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | CID 2734163 - PubChem. Source: PubChem.
- Title: Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Source: Journal of Thermal Analysis and Calorimetry.
- Title: Densities and thermal conductivities of ionic liquids, 1-hexyl-3-methylimidazolium chloride, 1-octyl-3-methylimidazolium chloride, and 1-octyl-3-methylimidazolium bromide, at pressures up to 20 MPa | Request PDF. Source: ResearchGate.

- Title: VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. Source: University of Leicester PhD Thesis.
- Title: (PDF) Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Source: ResearchGate.
- Title: Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures | Journal of Chemical & Engineering Data. Source: ACS Publications.
- Title: Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. Source: ResearchGate.
- Title: 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism | Request PDF. Source: ResearchGate.
- Title: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research. Source: ACS Publications.
- Title: Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PubMed. Source: PubMed.
- Title: Density of Ionic Liquids | Request PDF. Source: ResearchGate.
- To cite this document: BenchChem. ["physicochemical properties of [C6DMIM][Cl]"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585661#physicochemical-properties-of-c6dmim-cl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com